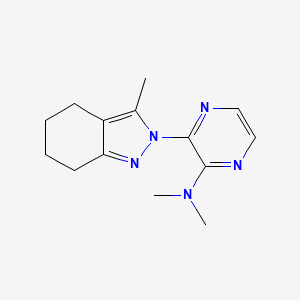

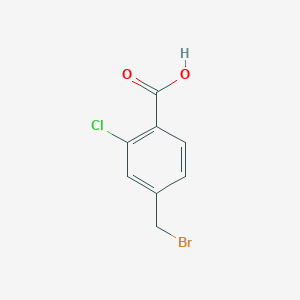

1-(2-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

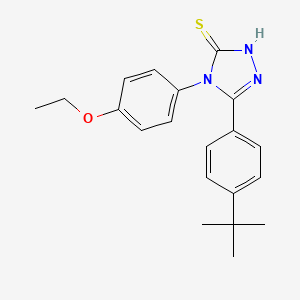

1-(2-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as FSL-1, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR6. It is a synthetic compound that was first synthesized in 2002 by researchers at Fujisawa Pharmaceutical Co., Ltd. FSL-1 has been extensively studied for its potential applications in immunology and infectious diseases.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

A study conducted by Kaya et al. (2016) focused on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. This research involved quantum chemical calculations and molecular dynamics simulations to investigate the global reactivity parameters and adsorption behaviors of these derivatives on different iron surfaces. The findings suggest that the structural features and electronic properties of such compounds can significantly influence their interaction with metal surfaces, offering potential applications in corrosion inhibition (Kaya et al., 2016).

Synthesis and Crystal Structure Analysis

Lv Zhi (2009) synthesized and analyzed the crystal structure of a fluorobenzyl-pyridinone derivative, providing detailed insights into its molecular arrangement and the potential for anti-HBV activity. This study exemplifies the importance of structural analysis in understanding the biological activities of such compounds (Lv Zhi, 2009).

Oxidative Radical Cyclization to Pyrroles

Research by Antonio et al. (1994) explored the oxidative radical cyclization of α-sulfonylpyrroles, leading to pyrrolizidine derivatives. This process involves reductive desulfonylation, highlighting a method for synthesizing complex heterocyclic structures from simpler pyrrole derivatives, which might offer insights into the reactivity and potential applications of pyrrolidinylsulfonyl compounds (Antonio et al., 1994).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSMSLAXEXKXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

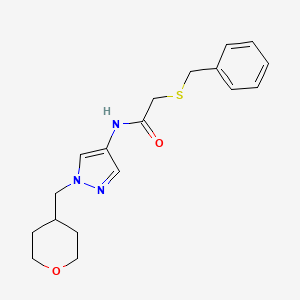

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)

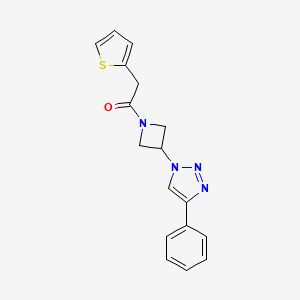

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2724391.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)